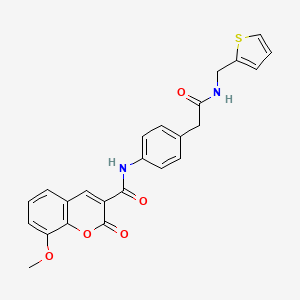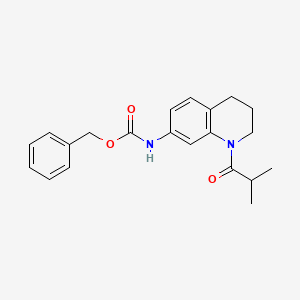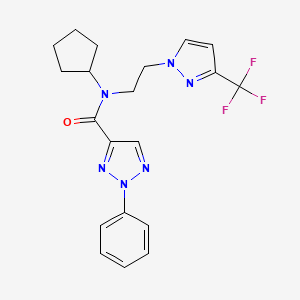
1-(4-Fluorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring, a phenyl group, and a fluorobenzyl group. The “2-oxo” indicates the presence of a carbonyl group (C=O) at the 2-position of the pyridine ring, and the “1,2-dihydro” suggests that the pyridine ring is partially hydrogenated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of the fluorine atom would all influence its properties .Scientific Research Applications
Synthesis and Reactivity
The chemical reactivity and synthetic applications of compounds related to 1-(4-Fluorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile have been extensively studied. For instance, the kinetics and mechanisms of reactions involving similar pyridine derivatives have been explored, revealing insights into their oxidation processes and the effects of various conditions on these reactions (Bhattacharjee, Chaudhuri, & Dasgupta, 1984). These studies provide foundational knowledge for understanding the chemical behavior of our compound of interest under different experimental setups.
Structural Analysis and Characterization
The structural elucidation and characterization of closely related molecules have been achieved through methods like X-ray crystallography, providing detailed insights into the molecular configurations and intermolecular interactions present in these compounds. Such analyses are crucial for the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Özbey, Kaynak, Göker, & Kuş, 2004).
Electronic and Optical Properties
Research into the electronic and optical properties of fluorobenzyl-pyridine derivatives has highlighted their potential in the development of new materials for electronic and photonic applications. Studies have focused on their charge transfer capabilities, stability, and interactions at the molecular level, which are essential for designing compounds with specific electronic and optical characteristics (Murthy et al., 2017).
Potential Therapeutic Applications
Several fluorobenzyl-pyridine derivatives have been explored for their biological activities, including anti-cancer properties. These studies involve synthesizing and testing various derivatives for their efficacy against different cancer cell lines, providing a basis for further drug development and understanding the role of fluorobenzyl groups in medicinal chemistry (Hammam et al., 2005).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have been utilized to predict the interaction of fluorobenzyl-pyridine derivatives with biological targets. This approach helps in the rational design of new compounds with potential therapeutic applications, by understanding their binding affinities and modes of action at the molecular level (Ivashchenko et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O/c20-18-8-6-14(7-9-18)12-22-13-17(10-16(11-21)19(22)23)15-4-2-1-3-5-15/h1-10,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOIJUVFQPGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914715.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914716.png)
![1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914717.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914719.png)
![4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2914724.png)
![2-chloro-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]acetamide](/img/structure/B2914725.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2914726.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde](/img/structure/B2914730.png)
![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B2914731.png)
![(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2914734.png)


